molecular formula C11H10N2O B1437505 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1015845-89-2

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1437505
M. Wt: 186.21 g/mol
InChI Key: KDHRBBGULNYWMM-UHFFFAOYSA-N
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Description

“2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is part of a class of compounds known as heterocyclic building blocks .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” consists of a benzene ring substituted with a methyl group and a pyrazole ring attached via a formyl group . The molecular weight of the compound is 186.21 .


Physical And Chemical Properties Analysis

“2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” is a solid compound . Its SMILES string is O=C([H])C1=CC=C(C=C1C)N2N=CC=C2 .

Scientific Research Applications

Application Summary

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is utilized in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its pyrazole core is often incorporated into molecules with potential therapeutic effects .

Methods of Application

The compound is used as a building block in organic synthesis, where it undergoes various chemical reactions to create new molecules. Techniques like multicomponent reactions, cycloadditions, and cyclocondensations are employed .

Results

The synthesized molecules are then tested for biological activity. For instance, derivatives of this compound have shown promise in antimicrobial and antimalarial studies, with specific derivatives exhibiting significant inhibition of certain pathogens .

Methods of Application

Results: Some derivatives have shown promising results, displaying significant inhibitory activity against specific parasites and microbes .

Methods of Application

Results: Findings can lead to insights into the compound’s potential use in medical imaging or as part of solar energy harvesting systems .

Methods of Application

Results: The development of such methods contributes to sustainable practices in chemical manufacturing and reduces the environmental impact of chemical waste .

properties

IUPAC Name

2-methyl-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHRBBGULNYWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650869
Record name 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

CAS RN

1015845-89-2
Record name 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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